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molecular formula C10H11NO3 B3052544 2-(4-Acetylanilino)acetic acid CAS No. 42288-24-4

2-(4-Acetylanilino)acetic acid

Cat. No. B3052544
M. Wt: 193.2 g/mol
InChI Key: AEXFITBEFOTRCS-UHFFFAOYSA-N
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Patent
US09428478B2

Procedure details

Chloroacetic acid (40 mmol) was neutralized with aqueous 2N NaOH (50 mmol), then 4-aminoacetophenone was added (25 mmol) was added to the above solution, and the whole reaction mixture was refluxed for 5 hrs. Cooled the reaction mixture, and the solid separated was filtered and washed with water. The solid was recrystallized from aqueous ethanol to get pure 2-((4-acetylphenyl)amino)acetic acid (4.2 g, 90% yield). To a solution of 1-(4-methoxyphenyl)piperazine (0.6 mmol) and 2-((4-acetylphenyl)amino)acetic acid (0.66 mmol) (obtained from the above reaction step) and DMAP (cat) in dichloromethane was added EDCI (0.8 mmol), and the resulting reaction mixture was stirred for 8 h. The reaction mixture was diluted with ethyl acetate and washed with dilute HCl solution, saturated NaHCO3 solution, water and brine solution. Dried the solution with sodium sulfate and concentrated to give crude mass which on silica gel chromatography eluting with 0.6% methanol in dichloromethane provided TG2-150 (70% yield). Similar synthetic procedures were used for making the compounds listed in Table 1 and Table 2.
Quantity
40 mmol
Type
reactant
Reaction Step One
Name
Quantity
50 mmol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]([OH:5])=[O:4].[OH-].[Na+].[CH3:8][C:9]([C:11]1[CH:16]=[CH:15][C:14]([NH2:17])=[CH:13][CH:12]=1)=[O:10]>>[C:9]([C:11]1[CH:16]=[CH:15][C:14]([NH:17][CH2:2][C:3]([OH:5])=[O:4])=[CH:13][CH:12]=1)(=[O:10])[CH3:8] |f:1.2|

Inputs

Step One
Name
Quantity
40 mmol
Type
reactant
Smiles
ClCC(=O)O
Step Two
Name
Quantity
50 mmol
Type
reactant
Smiles
[OH-].[Na+]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)C1=CC=C(C=C1)N

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the above solution
CUSTOM
Type
CUSTOM
Details
the whole reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 5 hrs
Duration
5 h
TEMPERATURE
Type
TEMPERATURE
Details
Cooled the reaction mixture
CUSTOM
Type
CUSTOM
Details
the solid separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
The solid was recrystallized from aqueous ethanol

Outcomes

Product
Name
Type
product
Smiles
C(C)(=O)C1=CC=C(C=C1)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 4.2 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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